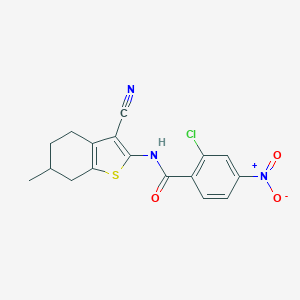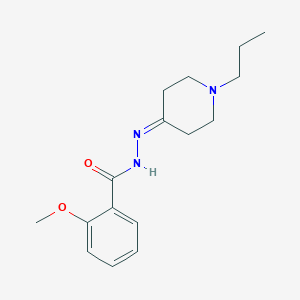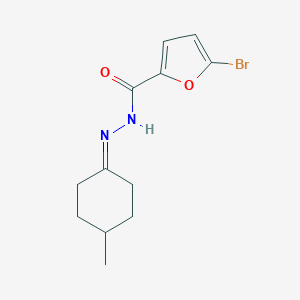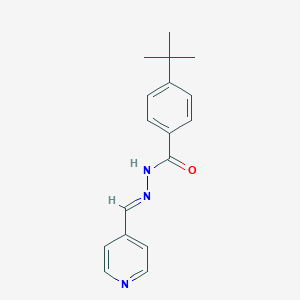![molecular formula C16H14N4O6S B447385 2-(2,4-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 312925-58-9](/img/structure/B447385.png)
2-(2,4-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of benzothiophene, which is a type of heterocyclic compound . Benzothiophene derivatives are known to be valuable molecular scaffolds in medicinal chemistry .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzothiophene derivatives can be synthesized through various methods. One such method involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . Another method involves the use of N-(4-acetylphenyl)-2-chloroacetamide and various functionalized thiocarbamoyl compounds .科学的研究の応用
Synthesis and Catalysis
The compound is associated with the field of organic synthesis and catalysis, particularly in the synthesis of heterocyclic compounds. The tetrahydrobenzo[b]thiophene moiety is a common structural unit in many natural and unnatural compounds with significant bioactivities. It's noteworthy that thiophene derivatives like 2-(2,4-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide are utilized in the synthesis of a broad spectrum of molecules with potential biological activities, including antimicrobial, anticancer, and anti-inflammatory agents. The utility of thiophene derivatives in organic materials due to their electronic properties has been highlighted, indicating their significance in the field of material science as well as in medicinal chemistry (Xuan, 2020).
Green Chemistry and Environmental Applications
In the context of green chemistry, the use of this compound in environmentally benign synthetic processes has been explored. The chemical is a part of a broader class of organosulfur compounds, which have been studied for their occurrence, toxicity, and biodegradation in petroleum and other fossil fuel products. This indicates the compound's relevance in environmental studies and potential applications in pollution control and remediation processes (Kropp & Fedorak, 1998).
作用機序
Target of Action
The primary target of 2-(2,4-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is STING (Stimulator of Interferon Genes), an important immune-associated protein . STING is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells . It serves as a pattern-recognition receptor (PRR) as well as an adaptor molecule .
Mode of Action
This compound interacts with STING by forming two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction with the CDN-binding domain of the STING protein . This interaction activates STING, triggering the IRF and NF-κB pathways .
生化学分析
Biochemical Properties
2-(2,4-Dinitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with the stimulator of interferon genes (STING) protein, which is an important immune-associated protein localized in the endoplasmic reticulum membrane . Upon activation by this compound, STING triggers the interferon regulatory factor (IRF) and nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB) pathways, leading to the production of type I interferons and proinflammatory cytokines . These interactions are crucial for priming innate immune responses and achieving antitumor efficacy .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to increase the phosphorylation of downstream signaling molecules such as TBK1 and IRF3, which are involved in the STING pathway . This activation leads to the production of interferons and cytokines, which play a role in immune responses and inflammation . Additionally, the compound’s effects on gene expression and cellular metabolism contribute to its potential anticancer properties .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound binds to the CDN-binding domain of the STING protein, forming canonical hydrogen bonds, π-π stacking interactions, and π-cation interactions . These interactions stabilize the active conformation of STING, leading to the activation of downstream signaling pathways . The compound’s ability to modulate enzyme activity and gene expression further contributes to its biochemical and pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, leading to sustained activation of the STING pathway and prolonged production of interferons and cytokines . The compound’s stability and degradation rates may vary depending on the experimental conditions and the specific cell types used in the studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively activate the STING pathway and produce immune responses without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including inflammation and tissue damage . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to achieve the desired effects while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and effects. The compound’s interactions with the STING protein and its downstream signaling molecules play a crucial role in its metabolic effects . Additionally, the compound’s effects on metabolic flux and metabolite levels contribute to its overall biochemical and pharmacological properties .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound’s interactions with these transporters and proteins affect its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the compound’s activity and effects within different tissues and cell types .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound is primarily localized in the endoplasmic reticulum membrane, where it interacts with the STING protein . This localization is crucial for the compound’s ability to activate the STING pathway and produce immune responses . Additionally, the compound’s targeting signals and post-translational modifications may influence its localization and activity within specific cellular compartments .
特性
IUPAC Name |
2-[(2,4-dinitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O6S/c17-14(21)13-10-3-1-2-4-12(10)27-16(13)18-15(22)9-6-5-8(19(23)24)7-11(9)20(25)26/h5-7H,1-4H2,(H2,17,21)(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGSAVCPKJNIRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-N'-[(1E)-1-(4-chlorophenyl)propylidene]furan-2-carbohydrazide](/img/structure/B447310.png)
![2-methoxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide](/img/structure/B447313.png)

![Isopropyl 2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447315.png)



![Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447323.png)
![Isopropyl 2-[(3-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447324.png)
![4-(2,4-dichlorophenoxy)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B447325.png)
![Isopropyl 2-[(3-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447326.png)
